molecular formula C12H13ClN2O2 B11861048 (S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B11861048
M. Wt: 252.69 g/mol
InChI Key: UXHZPBWILYFZGR-JTQLQIEISA-N
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Description

(S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl group and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-2-methylphenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-chloro-2-methylphenyl group using suitable reagents and conditions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

(2S)-1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H13ClN2O2/c1-7-6-8(13)2-3-9(7)15-10(12(14)17)4-5-11(15)16/h2-3,6,10H,4-5H2,1H3,(H2,14,17)/t10-/m0/s1

InChI Key

UXHZPBWILYFZGR-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N2[C@@H](CCC2=O)C(=O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(CCC2=O)C(=O)N

Origin of Product

United States

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